molecular formula C9H9F3O B14847927 2-Ethyl-3-(trifluoromethyl)phenol

2-Ethyl-3-(trifluoromethyl)phenol

Cat. No.: B14847927
M. Wt: 190.16 g/mol
InChI Key: UIWOISCUGZDDQV-UHFFFAOYSA-N
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Description

2-Ethyl-3-(trifluoromethyl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of an ethyl group at the second position and a trifluoromethyl group at the third position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-(trifluoromethyl)phenol typically involves the introduction of the ethyl and trifluoromethyl groups onto the phenol ring. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the phenol group, to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Ethyl-3-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group.

    3-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group.

    4-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group at the fourth position.

Uniqueness: 2-Ethyl-3-(trifluoromethyl)phenol is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

2-ethyl-3-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O/c1-2-6-7(9(10,11)12)4-3-5-8(6)13/h3-5,13H,2H2,1H3

InChI Key

UIWOISCUGZDDQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1O)C(F)(F)F

Origin of Product

United States

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